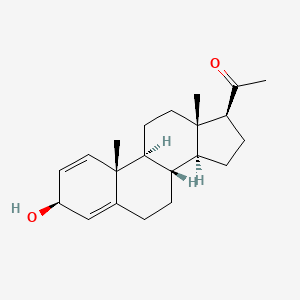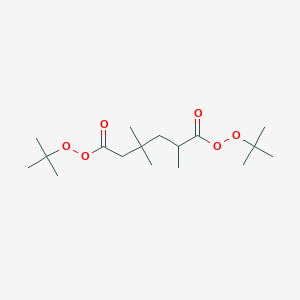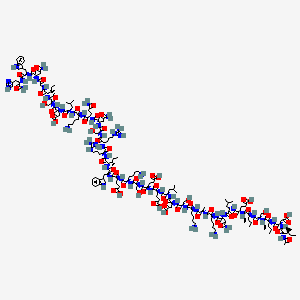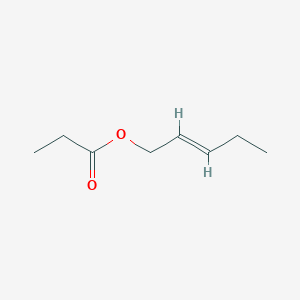
(E)-2-Methylpent-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Methylpent-2-en-1-yl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of (E)-2-Methylpent-2-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2-Methylpent-2-en-1-yl acetate can be synthesized through the esterification of (E)-2-Methylpent-2-en-1-ol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, (E)-2-Methylpent-2-en-1-ol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Methylpent-2-en-1-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-2-Methylpent-2-en-1-ol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols and acid or base catalysts under reflux conditions.
Major Products Formed
Hydrolysis: (E)-2-Methylpent-2-en-1-ol and acetic acid.
Reduction: (E)-2-Methylpent-2-en-1-ol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
(E)-2-Methylpent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant fruity odor.
Mecanismo De Acción
The mechanism of action of (E)-2-Methylpent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester functional group undergoes nucleophilic attack by various reagents, leading to the formation of different products.
Comparación Con Compuestos Similares
(E)-2-Methylpent-2-en-1-yl acetate can be compared with other similar esters, such as:
Ethyl acetate: A common ester with a fruity odor, used as a solvent in various applications.
Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Methyl butyrate: Has a fruity odor and is used in the flavor and fragrance industries.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in the fragrance and flavor industries, as well as its potential biological activities, make it a compound of interest in various fields of research.
Propiedades
Número CAS |
41414-72-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
[(E)-pent-2-enyl] propanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
Clave InChI |
TVWTWFOQTIIHEO-AATRIKPKSA-N |
SMILES isomérico |
CC/C=C/COC(=O)CC |
SMILES canónico |
CCC=CCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
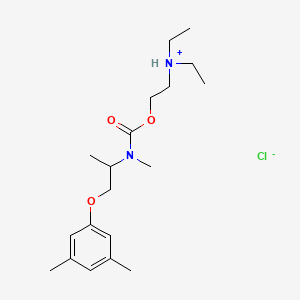
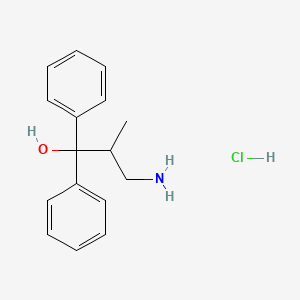
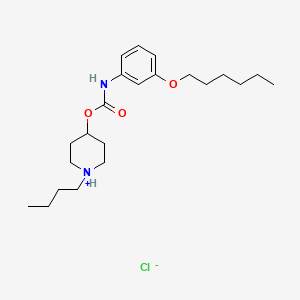

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)


